molecular formula C21H23NO4Se B14813170 Fmoc-D-|A-Homoselenomethionine

Fmoc-D-|A-Homoselenomethionine

Cat. No.: B14813170
M. Wt: 432.4 g/mol
InChI Key: UURRJGRFQWUBPG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-|A-Homoselenomethionine is a synthetic amino acid derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a selenium atom in place of sulfur in the methionine side chain. This compound is used in peptide synthesis and has unique properties due to the presence of selenium, which can influence the reactivity and stability of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-|A-Homoselenomethionine typically involves the following steps:

    Protection of the Amino Group: The amino group of the homoselenomethionine is protected using the Fmoc group.

    Incorporation of Selenium: The selenium atom is introduced by replacing the sulfur atom in methionine with selenium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are used for purification.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: β-mercaptoethanol or dithiothreitol.

    Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products:

    Oxidation: Selenoxide derivatives.

    Deprotection: Free amino group ready for further peptide coupling.

Chemistry:

Biology and Medicine:

    Protein Engineering: The incorporation of selenium can help in the study of redox biology and the role of selenium in biological systems.

    Drug Development: Selenium-containing peptides can be explored for their potential therapeutic properties, including antioxidant and anticancer activities.

Industry:

    Biotechnology: Used in the development of novel biomaterials and biocatalysts that leverage the unique properties of selenium.

Mechanism of Action

The mechanism by which Fmoc-D-|A-Homoselenomethionine exerts its effects is primarily through its incorporation into peptides and proteins. The selenium atom can participate in redox reactions, influencing the stability and reactivity of the peptide. This can affect molecular targets and pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

    Fmoc-Selenomethionine: Similar in structure but with a different stereochemistry.

    Fmoc-Methionine: Contains sulfur instead of selenium.

    Fmoc-Selenocysteine: Contains selenium but with a different side chain structure.

Uniqueness: Fmoc-D-|A-Homoselenomethionine is unique due to the presence of selenium in the homomethionine side chain, which imparts distinct redox properties and potential biological activities not found in its sulfur-containing analogs .

Properties

Molecular Formula

C21H23NO4Se

Molecular Weight

432.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid

InChI

InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1

InChI Key

UURRJGRFQWUBPG-AWEZNQCLSA-N

Isomeric SMILES

C[Se]CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.